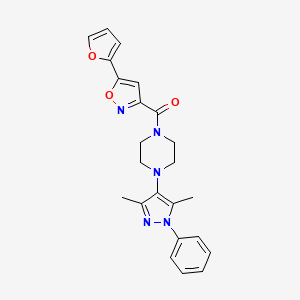

![molecular formula C15H11N3O2S B2731455 1-苯基-2-(5-吡啶-3-基-[1,3,4]噁二唑-2-基硫醚)-乙酮 CAS No. 81555-95-5](/img/structure/B2731455.png)

1-苯基-2-(5-吡啶-3-基-[1,3,4]噁二唑-2-基硫醚)-乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-Phenyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . Oxadiazoles have been utilized in a wide range of applications due to their potential as high-energy cores and their ability to exhibit a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride . The reaction is monitored by thin layer chromatography in a toluene–acetone solvent system . The solid mass obtained on cooling is retained by filtering and washed with a small amount of ice-cooled ethanol .Molecular Structure Analysis

In the oxadiazole ring, the C-O and C=N bond lengths are almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring is inclined to the planar oxadiazole ring . In the crystal, molecules are linked via N-H⋯N hydrogen bonds, forming double-stranded chains propagating along [010] .Chemical Reactions Analysis

Oxadiazoles can be utilized in a variety of chemical reactions. Depending on the electron-withdrawing and donating substituents in the positions of the oxadiazole ring, a wide range of compounds can be designed, synthesized, and subjected to various applications .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary depending on their specific structure. For example, the presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .科学研究应用

抗菌应用

- 合成和抗菌活性:与 1-苯基-2-(5-吡啶-3-基-[1,3,4]恶二唑-2-基硫代)-乙酮结构相似的化合物表现出显著的抗菌活性。合成过程涉及 2-(吡啶-2-基氨基)乙酰肼与二硫化碳和氢氧化钾反应,得到一种化合物,其最低抑菌浓度 (MIC) 值范围为 30.2 - 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011)。

光谱和理论研究

- 实验和理论表征:涉及类似化合物 2-(4-烯丙基-5-吡啶-4-基-4H-[1,2,4]三唑-3-基硫代)-1-(3-甲基-3-苯基-环丁基)-乙酮的研究,通过各种光谱方法和使用密度泛函理论的理论研究提供了见解 (Ataol & Ekici, 2014)。

抗病毒活性

- 合成和抗病毒活性:合成了一种衍生物 1-(3-氨基-6-甲基-4-吡啶-3-基-1H-吡唑并[3,4-b]吡啶-5-基)乙酮,并在抗病毒应用中显示出前景。该化合物对 HSV1 和 HAV-MBB 有效 (Attaby 等人,2006)。

发光材料合成

- 具有大斯托克斯位移的低成本发射器:对 1,3-二芳基化咪唑并[1,5-a]吡啶衍生物的研究,包括与 1-苯基-2-(5-吡啶-3-基-[1,3,4]恶二唑-2-基硫代)-乙酮结构相关的化合物,证明了它们作为具有显着斯托克斯位移的低成本发光材料的潜力。这些发现对于开发光学技术中的新材料至关重要 (Volpi 等人,2017)。

抗癌剂

- 细胞毒性评估:与 1-苯基-2-(5-吡啶-3-基-[1,3,4]恶二唑-2-基硫代)-乙酮结构相似的化合物已针对各种癌细胞系评估其细胞毒性,显示出作为抗癌剂的潜力。特定的衍生物表现出显着的细胞毒性,与癌症治疗中使用的标准药物相当 (Alam 等人,2018)。

作用机制

未来方向

Oxadiazole derivatives, including “1-Phenyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone”, have potential for a wide range of applications. Future research could explore the synthesis of new derivatives and their potential uses in various fields such as medicinal chemistry, material science, and high energy molecules . Further studies could also investigate their antibacterial activities .

属性

IUPAC Name |

1-phenyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c19-13(11-5-2-1-3-6-11)10-21-15-18-17-14(20-15)12-7-4-8-16-9-12/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZMDRUTJMFGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2731372.png)

![2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride](/img/structure/B2731374.png)

![6-[[4-(4-ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2731376.png)

![N-cyclopentyl-2-(2,4-dichlorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2731377.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2731379.png)

![Cyclopentyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2731381.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2731383.png)

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2731385.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2731386.png)

![2-[2-(2-Methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2731391.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2731392.png)